12-ethylbenzo[a]anthracene
Overview
Description
12-ethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It consists of four fused benzene rings with an ethyl group attached at the 12th position. This compound is a derivative of benz(a)anthracene, which is known for its presence in tobacco smoke and its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 12-ethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of benz(a)anthracene, 12-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the product .
Types of Reactions:
Oxidation: 12-ethylbenzo[a]anthracene can undergo oxidation reactions, leading to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert benz(a)anthracene, 12-ethyl- to its dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Major Products Formed:
Oxidation: Formation of 12-ethylbenz(a)anthracene-7,12-dione.
Reduction: Formation of 12-ethyldihydrobenz(a)anthracene.
Substitution: Formation of 12-ethyl-7-bromobenz(a)anthracene, 12-ethyl-7-nitrobenz(a)anthracene, and 12-ethyl-7-sulfonylbenz(a)anthracene.
Scientific Research Applications
12-ethylbenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins. It serves as a probe to understand the mechanisms of carcinogenesis.
Medicine: Studied for its potential role in cancer research, particularly in understanding the pathways of chemical-induced carcinogenesis.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of benz(a)anthracene, 12-ethyl- involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which are the primary reactive species. These metabolites can interact with cellular macromolecules, disrupting normal cellular functions and leading to toxic effects .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the ethyl group.
7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.
Uniqueness: 12-ethylbenzo[a]anthracene is unique due to the presence of the ethyl group at the 12th position, which influences its chemical reactivity and biological interactions. This structural modification can alter the compound’s electronic properties, making it distinct from its parent compound and other derivatives .
Properties
IUPAC Name |
12-ethylbenzo[a]anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-17-18-9-5-4-8-15(18)13-16-12-11-14-7-3-6-10-19(14)20(16)17/h3-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIFQBYIKWXEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC3=CC=CC=C31)C=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172240 | |
Record name | Benz(a)anthracene, 12-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18868-66-1 | |
Record name | Benz(a)anthracene, 12-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracene, 12-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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